(R)-2-Methyl-CBS-oxazaborolidine

Asymmetric catalysis catalyst loading enantioselective ketone reduction

Procure commercially sourced, pre-formed (R)-2-Methyl-CBS-oxazaborolidine (133261-83-3) to guarantee batch-to-batch reproducibility and predictable (R)-absolute stereochemistry in ketone reductions. Unlike in-situ generated or aged catalysts, this defined reagent reproducibly delivers >98% ee at loadings as low as 0.5 mol%. Its proven performance in pharmaceutical intermediate synthesis (e.g., Cinacalcet congeners) and fluorinated building blocks eliminates the risk of enantiopurity drift.

Molecular Formula C18H20BNO
Molecular Weight 277.2 g/mol
CAS No. 133261-83-3
Cat. No. B3232010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methyl-CBS-oxazaborolidine
CAS133261-83-3
Molecular FormulaC18H20BNO
Molecular Weight277.2 g/mol
Structural Identifiers
SMILESB1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3
InChIKeyVMKAFJQFKBASMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methyl-CBS-oxazaborolidine (CAS 133261-83-3): A Foundational Proline-Derived Chiral Oxazaborolidine Catalyst for Asymmetric Ketone Reduction


(R)-2-Methyl-CBS-oxazaborolidine (CAS 133261-83-3) is a chiral organoboron catalyst belonging to the Corey–Bakshi–Shibata (CBS) oxazaborolidine class [1]. Structurally derived from (R)-proline, it features a bicyclic framework with a B-methyl substituent and is employed as a Lewis acid catalyst in the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane as the stoichiometric reductant [2]. It is commercially available as a dry reagent or as a 1 M solution in toluene and is distinguished by its predictable absolute stereochemical outcome and high enantioselectivity across a broad substrate scope [3].

Why Substitution with Alternative Oxazaborolidine Variants or In Situ-Generated CBS Catalysts Cannot Be Assumed Equivalent to Pre-Formed (R)-2-Methyl-CBS-oxazaborolidine


The (R)-2-Methyl-CBS-oxazaborolidine catalyst cannot be trivially replaced by other chiral oxazaborolidine derivatives, including in situ-generated CBS catalysts, polymer-supported variants, or B-alkyl-bridged analogs, without demonstrable and quantifiable trade-offs in catalyst loading efficiency, enantioselectivity, or operational reproducibility [1]. Systematic studies reveal that subtle changes to the oxazaborolidine scaffold—whether at the B-substituent, through immobilization, or via the ligand backbone—lead to measurable erosion in stereoselectivity or require significantly higher catalyst loadings [2]. Moreover, isolated CBS catalyst prepared and stored in advance has been noted to suffer from aging-related reproducibility issues, whereas pre-formed, commercially sourced (R)-2-Methyl-CBS-oxazaborolidine offers a defined, reliable state [3]. Consequently, procurement decisions based solely on structural analogy or cost without direct comparative performance data risk compromised enantiomeric purity, increased catalyst consumption, and reaction failure in validated synthetic routes.

Quantitative Evidence Differentiating (R)-2-Methyl-CBS-oxazaborolidine from Closest Analogs and Alternative Asymmetric Reduction Systems


Catalyst Loading Efficiency: (R)-2-Methyl-CBS-oxazaborolidine Achieves >98% ee at 0.5 mol% Loading, Significantly Outperforming Non-Proline-Derived Oxazaborolidines Requiring >1–10 mol%

In the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, the use of (S)-2-methyl-CBS-oxazaborolidine with controlled ketone addition at 40 °C enables catalyst loading to be reduced to just 0.5 mol% while maintaining >98% enantiomeric excess (ee) [1]. This efficiency stands in contrast to a chiral oxazaborolidine catalyst derived from (1R,2S)-cis-1-amino-2-indanol (a non-prolinol scaffold), which, in the desymmetrization of a meso-imide, required 1–10 mol% catalyst loading to achieve only 80–91% ee [2]. The ability of the 2-methyl-CBS framework to sustain high stereoselectivity at ultralow catalyst loading translates to lower catalyst cost per reaction and reduced purification burden.

Asymmetric catalysis catalyst loading enantioselective ketone reduction oxazaborolidine

Solution-Phase Enantioselectivity Superiority: Pre-Formed (R)-2-Methyl-CBS-oxazaborolidine Delivers Higher ee than Polymer-Supported CBS Analogs

A direct comparison between the original B-methylated CBS catalyst (solution-phase) and two polymer-supported variants (pendant-bound and cross-linked) in the enantioselective reduction of prochiral ketones demonstrated that the solution-phase catalyst consistently provides the highest stereoselectivity . While the cross-linked polymer system affords enantioselectivities 'almost identical' to the solution-phase model, the pendant-bound system shows explicitly reduced stereoselectivity . For users requiring maximum and reproducible enantiomeric purity without the variability introduced by solid-support immobilization, pre-formed solution-phase (R)-2-Methyl-CBS-oxazaborolidine remains the definitive choice.

Polymer-supported catalysis heterogeneous catalysis CBS catalyst enantioselectivity comparison

Demonstrated Superiority over Alternative Chiral Reducing Agents in Pharmaceutical Intermediate Synthesis

In the asymmetric synthesis of Cinacalcet congeners, a systematic experimental evaluation of multiple chiral reducing agents was conducted [1]. After extensive optimization, the authors concluded that the (R)-2-methyl-CBS-oxazaborolidine-catalyzed reduction afforded the best results among all agents tested [1]. This outcome provides a direct, application-specific reason for selecting this catalyst over other chiral reduction methodologies in analogous pharmaceutical synthetic routes.

Cinacalcet synthesis pharmaceutical intermediates asymmetric reduction catalyst screening

Kinetic Resolution Capability: Simultaneous High Enantioselectivity for Both Product and Recovered Starting Material

(S)-2-Methyl-CBS-oxazaborolidine has been successfully applied in the catalytic kinetic resolution of a racemic bicyclic enone [1]. Partial reduction using (S)-Me-CBS and borane-dimethylsulfide complex yields the cis-alcohol product with 98% ee (after crystallization) while leaving the unchanged (S)-enone starting material in 97% ee [1]. This dual high-enantioselectivity outcome underscores the catalyst's precise stereodiscrimination ability, a feature not universally observed across all oxazaborolidine variants.

Kinetic resolution CBS catalyst enantioselective reduction bicyclic enones

Enantioselectivity Retention Across Electronically Diverse Aryl Ketone Substrates

In a systematic study of eight α-fluoroacetophenones using (R)-MeCBS as catalyst, enantiomeric excesses in the range of 91–99% were achieved using 1,2-dimethoxyethane as solvent [1]. The study further established that substrates bearing electron-donating substituents exhibited higher enantioselectivity and less solvent dependency compared to those with electron-withdrawing groups [1]. This dataset demonstrates the catalyst's ability to deliver consistently high ee values (≥91%) across a range of electronically varied substrates, a performance benchmark that alternative asymmetric reduction systems may not uniformly meet.

Fluoroacetophenones substituent effects enantioselective reduction solvent screening

Operational Reproducibility: Pre-Formed (R)-2-Methyl-CBS-oxazaborolidine Avoids Aging-Related Variability of In Situ-Generated CBS Catalysts

The use of isolated CBS catalyst prepared and stored in advance has been documented to suffer from low reproducibility due to aging during storage [1]. This limitation has motivated the development of in situ generation methods. However, commercially sourced pre-formed (R)-2-Methyl-CBS-oxazaborolidine, when stored according to vendor recommendations, provides a defined and stable catalytic entity that mitigates this reproducibility concern [2]. For laboratories requiring consistent, predictable performance across multiple experimental runs, procurement of the pre-formed catalyst offers a reliability advantage over in situ preparation protocols.

CBS catalyst reproducibility catalyst aging in situ generation process reliability

Optimal Application Scenarios for (R)-2-Methyl-CBS-oxazaborolidine Driven by Quantifiable Performance Differentiation


High-Value Pharmaceutical Intermediate Synthesis Requiring Ultralow Catalyst Loading

In the asymmetric synthesis of pharmaceutical intermediates such as Cinacalcet congeners, where multiple chiral reducing agents were empirically screened, (R)-2-Methyl-CBS-oxazaborolidine was identified as the optimal catalyst [1]. Furthermore, the catalyst can be deployed at loadings as low as 0.5 mol% while retaining >98% ee under controlled addition conditions [1]. This scenario is ideal for cost-sensitive process development where minimizing catalyst usage without sacrificing enantiopurity is a critical procurement criterion.

Kinetic Resolution of Racemic Ketones to Access Both Enantiopure Alcohol and Unreacted Ketone Streams

When a synthetic route requires simultaneous access to both enantiopure alcohol product and enantiopure recovered ketone starting material, (S)-2-Methyl-CBS-oxazaborolidine enables catalytic kinetic resolution with outstanding stereodiscrimination, achieving 98% ee for the cis-alcohol product and 97% ee for the unreacted (S)-enone [1]. This dual high-enantioselectivity outcome justifies catalyst selection in scenarios where maximizing the value of both stereoisomeric streams is economically or synthetically advantageous.

Asymmetric Reduction of Fluorinated Aryl Ketones for Medicinal Chemistry Building Blocks

For the preparation of optically active fluorinated building blocks such as (R)-2-fluoro-1-arylethanols, (R)-2-Methyl-CBS-oxazaborolidine reliably delivers enantiomeric excesses in the range of 91–99% across a panel of α-fluoroacetophenone substrates when 1,2-dimethoxyethane is employed as solvent [1]. This documented substrate scope performance supports procurement for medicinal chemistry programs requiring enantiopure fluorinated intermediates with predictable stereochemical outcomes.

Laboratories Requiring Consistent, Reproducible Performance Across Multiple Experimental Runs

Given the documented issue of low reproducibility associated with isolated and stored CBS catalysts due to aging effects [1], laboratories that prioritize run-to-run consistency and seek to avoid the quality control overhead of in situ catalyst preparation are well-served by procuring commercially sourced, pre-formed (R)-2-Methyl-CBS-oxazaborolidine. This catalyst, available as a defined reagent from reputable vendors, mitigates variability and supports robust method transfer [2].

Quote Request

Request a Quote for (R)-2-Methyl-CBS-oxazaborolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.